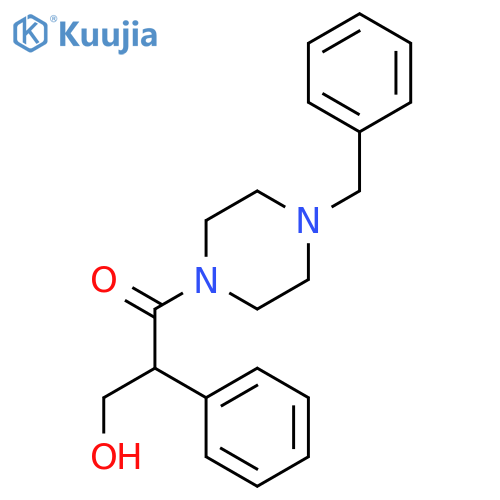Cas no 1313712-45-6 (1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)

1313712-45-6 structure
商品名:1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one
- 1313712-45-6
- AKOS015994911
- 1-(4-Benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one
- G11815
- CS-0444572
- DTXSID20724493
- DB-310984
- 1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one
-
- インチ: InChI=1S/C20H24N2O2/c23-16-19(18-9-5-2-6-10-18)20(24)22-13-11-21(12-14-22)15-17-7-3-1-4-8-17/h1-10,19,23H,11-16H2
- InChIKey: VTOFNIYONRVLCL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(CO)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 324.183778013g/mol
- どういたいしつりょう: 324.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B702895-10mg |
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one |
1313712-45-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B702895-100mg |
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one |
1313712-45-6 | 100mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B702895-50mg |
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one |
1313712-45-6 | 50mg |
$ 70.00 | 2022-06-06 | ||
| A2B Chem LLC | AE61328-1g |
1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one |
1313712-45-6 | 92% | 1g |
$231.00 | 2024-04-20 | |
| 1PlusChem | 1P009WKW-1g |
1-(4-Benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one |
1313712-45-6 | 92% | 1g |
$289.00 | 2023-12-22 |
1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
1313712-45-6 (1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one) 関連製品
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
